N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrrolidine Synthesis: Pyrrolidine derivatives are often synthesized through the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the thiophene and pyrrolidine intermediates with ethanediamide under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with similar chemical properties.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
Uniqueness
N’-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its combination of thiophene and pyrrolidine rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that features thiophene and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure
The compound’s structure can be represented as follows:
This includes various functional groups that may contribute to its biological activity, such as thiophene rings and an ethanediamide backbone.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene and pyrrolidine components may facilitate binding to these targets, potentially modulating their activity. The exact mechanisms remain under investigation, but preliminary studies suggest interactions that could influence signaling pathways relevant to disease processes.
Anticancer Properties
Recent studies have explored the anticancer potential of thiophene derivatives similar to this compound. For example, compounds containing thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) with IC50 values in the low micromolar range (1.37 ± 0.15 μM) . This suggests that the compound may exhibit similar anticancer properties.
Anti-inflammatory Activity
Thiophene derivatives have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases . The specific activity of this compound in this context warrants further investigation.
Study 1: Anticancer Activity
A study evaluated a series of thiophene-based compounds for their anticancer efficacy. Among the tested derivatives, those structurally related to this compound showed promising results against HepG2 cells, indicating a potential pathway for further development in cancer therapeutics .
Study 2: Inhibition of Enzymatic Activity
In another investigation, thiophene derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory responses. The findings suggested that modifications in the thiophene structure could enhance inhibitory effects against cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs .
Data Summary
Properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c20-15(16(21)18-11-13-5-2-8-24-13)17-10-12-4-1-7-19(12)26(22,23)14-6-3-9-25-14/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALHDBEELKZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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